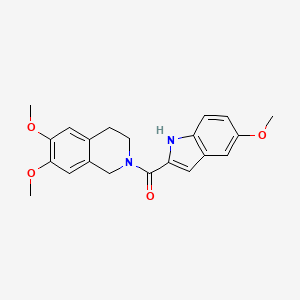![molecular formula C18H20N6O3 B14935607 N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14935607.png)
N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholinoethoxy group attached to a phenyl ring, which is further connected to a tetraazolo-pyridine core. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholinoethoxy Intermediate: The initial step involves the reaction of 2-chloroethanol with morpholine to form 2-(2-morpholinoethoxy)ethanol.
Attachment to Phenyl Ring: The morpholinoethoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction, yielding 2-(2-morpholinoethoxy)phenol.
Cyclization to Tetraazolo-Pyridine: The phenol derivative undergoes cyclization with appropriate reagents to form the tetraazolo-pyridine core.
Formation of Carboxamide: Finally, the carboxamide group is introduced through an amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2-MORPHOLINOETHOXY)PHENYL]PYRIDINE-6-CARBOXAMIDE: Lacks the tetraazolo group, resulting in different chemical and biological properties.
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TRIAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: Similar structure but with a triazolo ring instead of a tetraazolo ring.
Uniqueness
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE is unique due to the presence of the tetraazolo-pyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H20N6O3 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[2-(2-morpholin-4-ylethoxy)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H20N6O3/c25-18(14-5-6-17-20-21-22-24(17)13-14)19-15-3-1-2-4-16(15)27-12-9-23-7-10-26-11-8-23/h1-6,13H,7-12H2,(H,19,25) |
Clé InChI |
UBEMYDATXVAJSC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=CC=C2NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)


![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)

![N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935591.png)

![N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935616.png)
![4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14935617.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14935624.png)
